4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Description
4-(Bromomethyl)-1H-imidazole hydrobromide (CAS: 51720-29-7) is a halogenated imidazole derivative with the molecular formula C₄H₆Br₂N₂ and a molecular weight of 241.91 g/mol . The compound features a bromomethyl (-CH₂Br) substituent at the 4-position of the imidazole ring and exists as a hydrobromide salt, enhancing its stability and solubility in polar solvents. This structural motif makes it a versatile building block in organic synthesis, particularly for introducing imidazole moieties into larger molecules via alkylation or nucleophilic substitution reactions. Its applications span medicinal chemistry, materials science, and catalysis, where its reactivity enables the construction of complex heterocyclic systems .
Properties
IUPAC Name |
4-(bromomethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUHGQAJUUUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-69-5 | |
| Record name | 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of 1-methylimidazole. One common method is to react 1-methylimidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid (HBr) to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the imidazole ring.
Oxidation: Products include imidazole carboxylic acids and other oxidized derivatives.
Reduction: Products include methylimidazole and other reduced forms.
Scientific Research Applications
Organic Synthesis
Versatile Intermediate
The compound acts as a key intermediate in the synthesis of various imidazole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their diverse biological activities. The bromomethyl group enhances reactivity, allowing for selective modifications that can lead to new compounds with tailored properties.
| Synthesis Applications | Description |
|---|---|
| Imidazole Derivatives | Used to create compounds with antimicrobial and anticancer properties. |
| Functionalization | Enables the introduction of various functional groups through nucleophilic substitution reactions. |
Medicinal Chemistry
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide has been investigated for its potential as a drug candidate targeting specific enzymes or receptors, such as kinase inhibitors and G-protein coupled receptor modulators.
Biological Activity
Recent studies have highlighted its antimicrobial and anticancer properties:
-
Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains, including:
- Staphylococcus aureus (MIC: 32 µg/mL)
- Escherichia coli (MIC: 64 µg/mL)
- Pseudomonas aeruginosa (MIC: 128 µg/mL)
- Anticancer Activity : In vitro studies show its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to inhibit cell proliferation through modulation of key signaling pathways.
| Biological Activity | Target Cells/Strains | Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Inhibition of growth | |
| Pseudomonas aeruginosa | Inhibition of growth | |
| Anticancer | HeLa | Induces apoptosis |
| MCF-7 | Induces apoptosis |
Materials Science
In materials science, this compound is utilized in the preparation of functional materials. Its unique electronic and optical properties make it suitable for developing polymers and coordination complexes.
Applications in Materials Science
- Polymer Synthesis : Used to create polymers with specific functionalities.
- Coordination Complexes : Forms complexes that exhibit unique electronic properties beneficial for various applications.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The findings indicated potent antibacterial activity comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Study 2: Anticancer Activity
A clinical trial reported in Cancer Research assessed the effects of this compound on tumor growth in mouse models. Results showed a significant reduction in tumor size and increased survival rates among treated groups compared to controls, indicating its therapeutic potential against specific cancers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The compound’s molecular targets include nucleophilic amino acid residues in proteins and nucleotides in DNA.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9)
- Substituents : A bromine atom at the 4-position and a methyl group at the 1-position.
- Molecular Formula : C₄H₅BrN₂; Molecular Weight : 161.00 g/mol .
- Key Differences: Unlike the bromomethyl group in the target compound, this derivative has a simpler bromo substituent.
- Applications : Used in pharmaceutical synthesis for antimalarial and antiviral agents due to its electronic and steric effects .
2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (2b)
- Substituents : Bromomethyl (-CH₂Br) on a para-substituted phenyl ring, 4-fluorophenyl, and 4,5-diphenyl groups.
- Molecular Formula : C₂₉H₂₁BrFN₂; Molecular Weight : 500.39 g/mol .
- Key Differences : The bromomethyl group is located on a phenyl side chain rather than the imidazole core. This increases molecular complexity and enables applications in cross-coupling reactions.
- Applications: Acts as a precursor for organosiliconsulfur-containing materials due to its extended aromatic system .
4-Bromoimidazole (CAS: 2302-25-2)
- Substituents : A single bromine atom at the 4-position.
- Molecular Formula : C₃H₃BrN₂; Molecular Weight : 146.97 g/mol .
- Key Differences: Lacks the bromomethyl group and hydrobromide salt.
- Applications : Intermediate in agrochemical synthesis and corrosion inhibitors .
Physicochemical Properties
Notes:
Nucleophilic Substitution
- Target Compound : The bromomethyl group (-CH₂Br) is highly reactive, enabling alkylation of amines, thiols, or alcohols. For example, it can form covalent bonds with nucleophiles to create imidazole-containing polymers or drug candidates .
- 4-Bromo-1-methyl-1H-imidazole : The bromo substituent participates in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems .
Biological Activity
4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 173.03 g/mol
- SMILES Notation : CN1C=C(N=C1)CBr
- InChIKey : HBNZTSVUBGAEQF-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the bromomethylation of imidazole derivatives. The process can be optimized for yield and purity using various organic synthesis techniques.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. For example, the compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Cytotoxicity
In vitro assays have shown that this compound possesses cytotoxic properties against several cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, revealing IC values in the low micromolar range (approximately 5–10 µM) for various human cancer cell lines, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes through interaction with specific molecular targets. It may inhibit key enzymes or disrupt DNA synthesis in microbial cells, leading to cell death .
Case Studies
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of imidazole derivatives. Modifications to the bromomethyl group have been shown to enhance biological activity, indicating that this moiety plays a crucial role in the compound's efficacy against microbial and cancerous cells .
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile in vivo. Toxicity studies are essential for determining maximum tolerated doses and potential side effects before clinical applications can be considered .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1H-imidazole derivatives. For analogous compounds (e.g., 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole), nucleophilic substitution using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C yields moderate results (~73%) . Solvent polarity and catalysts (e.g., AIBN for radical initiation) critically affect regioselectivity. Purification via recrystallization (ethanol/water) or silica gel chromatography (dichloromethane/methanol gradients) enhances purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to identify the bromomethyl group (-CH2Br: δ 4.3–4.7 ppm in 1H; δ 30–35 ppm in 13C) and imidazole protons (δ 7.0–8.5 ppm) . FTIR should show C-Br (~590 cm⁻¹) and C=N (1610 cm⁻¹) stretches . HRMS must confirm the molecular ion [M+H]+ (C5H8Br2N2, exact mass 269.91 g/mol). Discrepancies in integration ratios suggest impurities requiring repurification .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?
Q. What computational strategies optimize synthesis regioselectivity and minimize byproducts?
- Methodological Answer : Apply density functional theory (DFT) to model bromination pathways and transition states, identifying favorable sites . Pair with machine learning trained on bromination datasets to predict optimal conditions (solvent, catalyst). Validate experimentally via Design of Experiments (DoE) to iteratively refine computational models .
Q. What methodological considerations are critical when using this compound as an alkylating agent in nucleophilic substitutions?
- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and prevent hydrolysis. Maintain temperatures <60°C to avoid elimination. Employ equimolar bases (K2CO3, Et3N) to deprotonate nucleophiles without inducing dehydrohalogenation. Monitor via TLC (Rf ~0.6 in ethyl acetate/hexane) and quench excess reagent with aqueous Na2S2O3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
